Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate
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Overview
Description
Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate is a complex organic compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate typically involves a multi-step process. One common method includes the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . The reaction conditions often involve the use of mild bases such as sodium bicarbonate at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with similar biological activities.
Thiadiazole: Another five-membered heterocyclic compound with sulfur and nitrogen atoms.
Oxadiazole: Contains oxygen and nitrogen atoms in the ring, similar to isoxazole.
Uniqueness
Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
dimethyl 2-[(3-phenylmethoxy-1,2-oxazole-5-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-27-20(25)14-8-9-15(21(26)28-2)16(10-14)22-19(24)17-11-18(23-30-17)29-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFRVOIMRHJKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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